Bulbocapnine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

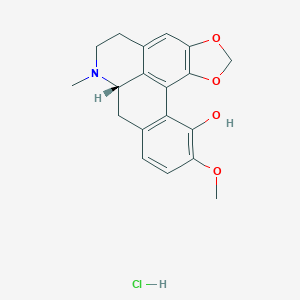

Structure

3D Structure of Parent

Properties

IUPAC Name |

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGIVPUDHITDMK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-47-3 | |

| Record name | 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulbocapnine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bulbocapnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BULBOCAPNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inhibitory Effect of Bulbocapnine Hydrochloride on Dopamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which bulbocapnine hydrochloride inhibits the synthesis of dopamine. Bulbocapnine, an aporphine isoquinoline alkaloid, has been identified as an inhibitor of dopamine biosynthesis, primarily through its action on the enzyme tyrosine hydroxylase (TH).[1] This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism for inhibiting dopamine synthesis is the direct inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthetic pathway.[2] TH catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. Studies have shown that bulbocapnine acts as an uncompetitive inhibitor of bovine adrenal TH with respect to the substrate L-tyrosine.[3] This mode of inhibition suggests that bulbocapnine binds to the enzyme-substrate complex.

In addition to direct enzyme inhibition, research indicates that bulbocapnine may also influence intracellular signaling pathways that modulate TH activity. Specifically, it has been observed to decrease intracellular Ca2+ concentration in PC12 cells.[4][5] Since TH activity is regulated by phosphorylation, which can be calcium-dependent, this reduction in intracellular calcium may contribute to the overall decrease in dopamine production.[4][5] However, studies have also noted that bulbocapnine treatment does not alter TH mRNA levels, suggesting the inhibition is post-transcriptional.[4][5]

Beyond its effects on synthesis, bulbocapnine is also recognized as a dopamine receptor antagonist, capable of blocking dopamine receptors.[6][7] This dual action of inhibiting dopamine production and blocking its receptors makes it a compound of significant interest in neuropharmacology.

Quantitative Data Summary

The inhibitory effects of bulbocapnine on dopamine synthesis and tyrosine hydroxylase activity have been quantified in several studies. The following tables summarize the key findings for easy comparison.

| Parameter | Value | Cell/Enzyme System | Concentration/Conditions | Reference |

| IC50 | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [4][5] |

| IC50 | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | [2] |

| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [3] |

Table 1: Potency of this compound in Dopamine Synthesis Inhibition

| Inhibition (%) | Concentration | Duration | Cell/Enzyme System | Reference |

| 45.2% | 20 µM | 12 hours | PC12 Cells (Dopamine Content) | [4][5] |

| 39.2% | 20 µM | 24 hours | PC12 Cells (Dopamine Content) | [2] |

| 24.4% | 20 µM | Not Specified | PC12 Cells (Tyrosine Hydroxylase Activity) | [4][5] |

| 23.1% | 20 µM | Not Specified | PC12 Cells (Tyrosine Hydroxylase Activity) | [2] |

| 43.6% | 200 µM | Not Specified | Bovine Adrenal Tyrosine Hydroxylase | [3] |

| 12.9% | 20 µM | Not Specified | PC12 Cells (Intracellular Ca2+ Concentration) | [4][5] |

Table 2: Percentage Inhibition by this compound

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the inhibitory effects of bulbocapnine on dopamine synthesis.

Inhibition of Dopamine Biosynthesis in PC12 Cells

This protocol outlines the general steps used to investigate the effect of bulbocapnine on dopamine content in a cellular model.

-

Cell Culture: Pheochromocytoma (PC12) cells, a rat adrenal medulla-derived cell line capable of producing and storing dopamine, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., saline) is run in parallel. The cells are incubated for a specified duration (e.g., 12 or 24 hours).

-

Cell Lysis and Dopamine Extraction: After incubation, the cells are harvested and lysed using a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract catecholamines. The lysate is then centrifuged to pellet the cellular debris.

-

Dopamine Quantification: The supernatant containing the extracted dopamine is analyzed. A common method is High-Performance Liquid Chromatography (HPLC) with electrochemical detection, which allows for the sensitive and specific quantification of dopamine.

-

Data Analysis: The dopamine content in bulbocapnine-treated cells is compared to that in control cells to calculate the percentage of inhibition. The IC50 value, the concentration of bulbocapnine that causes 50% inhibition of dopamine content, is determined from a dose-response curve.[2][4]

Inhibition of Tyrosine Hydroxylase Activity

This protocol describes the methodology for assessing the direct inhibitory effect of bulbocapnine on the enzymatic activity of tyrosine hydroxylase.

-

Enzyme Source: Tyrosine hydroxylase can be obtained from various sources, such as bovine adrenal glands or by lysing PC12 cells and preparing a cell-free extract.[3][4]

-

Enzyme Assay: The assay is typically conducted in a reaction mixture containing a buffer, the substrate L-tyrosine (often radiolabeled, e.g., with ³H), a cofactor (e.g., 6-MPH₄), and catalase.

-

Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme preparation. The reaction is initiated by the addition of the substrate.

-

Product Measurement: The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding acid). The product, L-DOPA (or a downstream metabolite if using a radiolabeled substrate), is then separated and quantified. For radiolabeled assays, this can involve ion-exchange chromatography to isolate the radiolabeled product, followed by scintillation counting.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (bulbocapnine). The data is then plotted using methods such as Lineweaver-Burk plots to determine the Ki value.[3]

Visualizations

Signaling Pathway Diagram

References

- 1. Bulbocapnine [cuip.cz]

- 2. Effects of Bulbocapnine on Dopamine Content in PC12 Cells [yakhak.org]

- 3. Inhibition of tyrosine hydroxylase by bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OASIS Repository@POSTECHLIBRARY: Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells [remotecenter.postech.ac.kr]

- 6. Effect of bulbocapnine as a peripheral dopamine receptor antagonists in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bulbocapnine's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Bulbocapnine as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulbocapnine, an aporphine alkaloid naturally found in plants of the Corydalis and Dicentra genera, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory action positions bulbocapnine as a compound of interest in neuroscience and pharmacology, particularly in the context of cholinergic signaling and its modulation. This technical guide provides a comprehensive overview of the current understanding of bulbocapnine's activity as an acetylcholinesterase inhibitor, including quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data on Inhibitory Activity

The inhibitory potency of bulbocapnine against cholinesterases has been quantified in scientific literature. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

| Compound | Enzyme | IC50 (µM) | Source |

| Bulbocapnine | Acetylcholinesterase (AChE) | 40 ± 2 | [1] |

| Bulbocapnine | Butyrylcholinesterase (BuChE) | 83 ± 3 | [1] |

| Bulbocapnine | Butyrylcholinesterase (BuChE) | 67.0 ± 2.1 | [2] |

Note: While IC50 values are available, detailed kinetic studies to determine the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) for bulbocapnine against acetylcholinesterase are not extensively reported in the reviewed literature.

Signaling Pathways and Mechanisms

The primary mechanism of action for bulbocapnine as an acetylcholinesterase inhibitor is its interference with the catalytic breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, bulbocapnine leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission.

Experimental Protocols

The investigation of bulbocapnine as an acetylcholinesterase inhibitor involves standardized in vitro assays. The following protocols are based on established methodologies.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Bulbocapnine stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the bulbocapnine stock solution in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer

-

10 µL of DTNB solution

-

10 µL of the bulbocapnine dilution (or buffer for control)

-

10 µL of AChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each bulbocapnine concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the bulbocapnine concentration and fitting the data to a dose-response curve.

Determination of Inhibition Kinetics (Ki and Mode of Inhibition)

To further characterize the inhibitory mechanism, kinetic studies are performed by varying both substrate and inhibitor concentrations.

Procedure:

-

Perform the AChE inhibition assay as described above, but with multiple concentrations of the substrate (ATCI) at each fixed concentration of bulbocapnine.

-

Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.

-

Lineweaver-Burk Plot: A plot of 1/V versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines at different inhibitor concentrations indicates the mode of inhibition (competitive, non-competitive, or uncompetitive).

-

Dixon Plot: A plot of 1/V versus inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines helps to determine the Ki.

Conclusion

Bulbocapnine is a confirmed inhibitor of both acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range. Its ability to modulate cholinergic signaling makes it a subject of scientific interest. While its basic inhibitory properties have been established, further detailed kinetic studies are warranted to fully elucidate its mechanism of action, including the determination of its inhibition constant (Ki) and the specific type of inhibition. The experimental protocols outlined in this guide provide a framework for conducting such in-depth investigations, which will be crucial for understanding the therapeutic and pharmacological potential of bulbocapnine.

References

A Technical Guide to Bulbocapnine Hydrochloride (CAS 632-47-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bulbocapnine Hydrochloride (CAS 632-47-3), an aporphine alkaloid of significant interest in neuroscience and pharmacology. This guide covers its physicochemical properties, dual mechanism of action on the dopaminergic and cholinergic systems, detailed experimental protocols for assessing its activity, and essential safety information.

Introduction

Bulbocapnine is a naturally occurring isoquinoline alkaloid isolated from plants of the Corydalis and Dicentra genera.[1] As the hydrochloride salt, it is rendered suitable for laboratory use in aqueous solutions. Pharmacologically, bulbocapnine is recognized for its distinct effects on the central nervous system, primarily acting as an inhibitor of dopamine biosynthesis and as an acetylcholinesterase inhibitor.[2] These activities confer a range of effects, including neuroleptic-like and cataleptic states, making it a valuable tool for research into movement disorders, psychosis, and other neurological conditions.[3] Its ability to modulate key neurotransmitter systems continues to make it a subject of investigation for potential therapeutic applications and as a pharmacological probe.

Physicochemical and Biological Properties

The fundamental properties of this compound are summarized below, providing key data for experimental design and handling.

| Property | Value | Reference(s) |

| CAS Number | 632-47-3 | [1][4] |

| Molecular Formula | C₁₉H₂₀ClNO₄ | [1][4] |

| Molecular Weight | 361.82 g/mol | [1][3] |

| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | [4] |

| Melting Point | 209-210 °C | |

| Solubility | Slightly soluble in DMSO and Methanol (sonication recommended). | |

| Storage | Store at <-15°C, protect from light. | [1] |

| GHS Hazard Statement | H302: Harmful if swallowed. | [4] |

| Biological Activity | Dopamine synthesis inhibitor; Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor. | [2] |

| IC₅₀ (AChE) | 40 ± 2 µM | |

| IC₅₀ (BChE) | 83 ± 3 µM | |

| IC₅₀ (Dopamine Content) | 26.7 µM (in PC12 cells) |

Mechanism of Action

This compound exerts its effects through a dual mechanism, impacting both the dopaminergic and cholinergic pathways.

Dopaminergic System Modulation

The primary neuroleptic effects of bulbocapnine are attributed to its interference with the dopamine biosynthetic pathway. It acts as an inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme that converts L-tyrosine to L-DOPA.[2][5] This inhibition leads to a reduction in the overall synthesis of dopamine. One study on bovine adrenal TH determined the inhibition to be uncompetitive with a Kᵢ value of 0.20 mM.[5] In PC12 cells, a concentration of 20 µM bulbocapnine resulted in a 24.4% inhibition of TH activity and a 45.2% reduction in total dopamine content. This disruption of dopamine production is central to its ability to induce catalepsy and other neuroleptic-like behaviors.

Cholinergic System Interaction

In addition to its effects on the dopaminergic system, bulbocapnine is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, bulbocapnine increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic signaling. This activity contributes to its effects on motor control and can induce tremors and other neuromuscular responses.

Key Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activities of this compound.

In Vitro: Inhibition of Tyrosine Hydroxylase (TH) in PC12 Cells

This protocol describes a method to quantify the inhibitory effect of bulbocapnine on TH protein expression and dopamine levels in a cellular model.

Methodology:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Seed cells at a density of 1.5 x 10⁵ cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 80 µM) for a specified duration (e.g., 12 or 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the BCA assay.

-

Western Blot for TH Expression:

-

Separate 15-20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., 1:500 dilution) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and quantify band density, normalizing to a loading control like GAPDH or β-actin.

-

-

Dopamine Quantification (HPLC):

-

Alternatively, lyse cells and analyze the supernatant for dopamine content using HPLC with electrochemical detection, a standard method for catecholamine analysis.

-

References

An In-depth Technical Guide to the Purity and Quality Control of Bulbocapnine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality control of bulbocapnine hydrochloride, an aporphine alkaloid with significant pharmacological interest due to its dopamine receptor antagonism and enzyme inhibition properties. This document outlines key quality attributes, analytical methodologies for purity assessment, and the underlying signaling pathways affected by this compound.

Introduction to this compound

Bulbocapnine is a naturally occurring alkaloid found in plants of the Corydalis and Dicentra genera. As a hydrochloride salt, its water solubility is enhanced, making it suitable for pharmaceutical research and development. Its primary mechanisms of action include the inhibition of dopamine biosynthesis through the blockade of tyrosine hydroxylase and antagonism of dopamine receptors.[1] These properties are being investigated for various therapeutic applications.

Quality Control Specifications

Ensuring the purity and quality of this compound is paramount for reliable and reproducible research and for the development of safe and effective pharmaceuticals. In the absence of a dedicated pharmacopoeial monograph, the following table summarizes representative quality control specifications based on general guidelines for alkaloids and active pharmaceutical ingredients (APIs).

Table 1: Representative Quality Control Specifications for this compound

| Parameter | Test Method | Acceptance Criteria |

| Identification | ||

| A. HPLC-UV | HPLC-UV | Retention time of the major peak corresponds to that of the reference standard. |

| B. UV-Vis Spectroscopy | UV-Vis | UV spectrum corresponds to that of the reference standard. |

| Assay | ||

| Purity (on dried basis) | HPLC-UV or Titration | 98.0% to 102.0% |

| Impurities | ||

| Related Substances | HPLC-UV | Individual known impurity: ≤ 0.15% Individual unknown impurity: ≤ 0.10% Total impurities: ≤ 0.5% |

| Residual Solvents | GC-MS (Headspace) | Meets the requirements of USP <467> or ICH Q3C. |

| Physical Properties | ||

| Appearance | Visual Inspection | White to off-white crystalline powder. |

| Solubility | Visual Inspection | Soluble in water and methanol. |

| Other Tests | ||

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residue on Ignition | Gravimetry | ≤ 0.1% |

| Heavy Metals | USP <232>/<233> | Meets the requirements. |

Analytical Methodologies and Experimental Protocols

This section provides detailed, representative experimental protocols for the key analytical tests used in the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is designed to quantify the purity of this compound and to detect and quantify any process-related impurities or degradation products.

Experimental Protocol:

-

Chromatographic System:

-

HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Column Temperature: 30°C.

-

Detector Wavelength: 280 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mobile Phase:

-

A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 50 50 30 90 10 | 35 | 90 | 10 |

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 0.1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to obtain a concentration of 1.0 mg/mL for the determination of related substances and 0.1 mg/mL for the assay.

-

-

System Suitability:

-

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.

-

The tailing factor for the bulbocapnine peak should be not more than 2.0.

-

-

Calculation:

-

Calculate the percentage of related substances and the assay of this compound by comparing the peak areas obtained from the sample solution to the peak area of the standard solution.

-

Workflow for HPLC Analysis of Bulbocapnine HCl

Caption: Workflow for HPLC analysis of Bulbocapnine HCl.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify residual solvents that may be present from the synthesis and purification processes.

Experimental Protocol:

-

Chromatographic System:

-

GC system with a headspace autosampler and a mass spectrometer (MS) detector.

-

Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 240°C, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 250°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80°C.

-

Vial Equilibration Time: 30 minutes.

-

Loop Temperature: 90°C.

-

Transfer Line Temperature: 100°C.

-

-

Sample Preparation:

-

Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.

-

-

Analysis:

-

The identification and quantification of residual solvents are performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known solvent standards.

-

Workflow for GC-MS Residual Solvent Analysis

References

Bulbocapnine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulbocapnine hydrochloride is an aporphine alkaloid derived from plants of the Corydalis and Dicentra genera. In neuroscience research, it is primarily recognized for its effects on the dopaminergic system and its ability to induce a cataleptic state in animal models, making it a valuable tool for studying motor control and the pathophysiology of movement disorders like Parkinson's disease. This technical guide provides an in-depth overview of bulbocapnine's pharmacological properties, experimental applications, and relevant protocols for its use in a research setting.

Mechanism of Action

This compound exerts its effects through multiple mechanisms, primarily centered on the dopaminergic and cholinergic systems.

Dopamine System Modulation:

Bulbocapnine acts as an antagonist at dopamine receptors. While specific binding affinities (Ki values) for dopamine receptor subtypes are not consistently reported in publicly available literature, functional studies indicate that it is not a selective D1 receptor antagonist and appears to inhibit both D1- and D2-like receptor-mediated responses.[1] Its antagonistic action at these receptors is thought to underlie its most prominent behavioral effect: catalepsy.

Furthermore, bulbocapnine inhibits the synthesis of dopamine. It has been shown to decrease dopamine content in PC12 cells by inhibiting tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[2]

Cholinergic System Modulation:

Bulbocapnine also exhibits inhibitory activity at cholinesterase enzymes, specifically butyrylcholinesterase (BuChE). This inhibition can lead to increased levels of acetylcholine, a neurotransmitter involved in motor control and cognition.

Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Bioactivity of this compound

| Parameter | System/Assay | Value | Reference |

| IC50 (Dopamine Content Inhibition) | PC12 Cells | 26.7 µM | |

| IC50 (Butyrylcholinesterase Inhibition) | Human Plasma | 67.0 ± 2.1 µM |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dose | Route of Administration | Effect | Duration | Reference |

| Catalepsy Induction | 50 mg/kg | Intraperitoneal (i.p.) | Induction of catalepsy | Approximately 1 hour | |

| Dopamine Metabolite Levels (Striatum) | 50 mg/kg | Intraperitoneal (i.p.) | Increase in HVA and DOPAC | Coincides with catalepsy |

Mandatory Visualization

Signaling Pathways

Caption: Bulbocapnine's inhibitory effects on the dopamine signaling pathway.

Experimental Workflows

Caption: Experimental workflow for a bulbocapnine-induced catalepsy study.

Experimental Protocols

Protocol 1: Induction of Catalepsy in Rats using the Bar Test

Objective: To assess the cataleptogenic effects of this compound in rats.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Standard catalepsy bar (a horizontal wooden or metal rod, approximately 1 cm in diameter, elevated 9-10 cm from the base)

-

Stopwatch

Procedure:

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 250g rat receiving a 1.25 mL injection).

-

Animal Habituation: For several days prior to the experiment, handle the rats and allow them to explore the testing room and the catalepsy apparatus to reduce novelty-induced stress.

-

Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Testing for Catalepsy:

-

At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.

-

Start the stopwatch immediately.

-

Measure the time until the rat removes both forepaws from the bar.

-

A maximum cutoff time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire period, the maximum time is recorded.

-

-

Data Analysis: Compare the latency to descend from the bar between the bulbocapnine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Analysis of Dopamine and its Metabolites by HPLC-ECD

Objective: To quantify the levels of dopamine, DOPAC, and HVA in the striatum of rats following bulbocapnine administration.

Materials:

-

Brain tissue from bulbocapnine- and vehicle-treated rats (from Protocol 1)

-

Perchloric acid (PCA) solution (e.g., 0.1 M) containing an internal standard

-

HPLC system with an electrochemical detector (ECD)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a buffered solution of methanol or acetonitrile)

-

Standards for dopamine, DOPAC, and HVA

Procedure:

-

Sample Preparation:

-

Rapidly dissect the striata on a cold plate.

-

Weigh the tissue samples.

-

Homogenize the tissue in a known volume of ice-cold PCA solution.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Inject a fixed volume of the filtered supernatant into the HPLC system.

-

Separate the compounds on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detect the analytes using the ECD set at an appropriate oxidizing potential.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of dopamine, DOPAC, and HVA standards.

-

Calculate the concentration of each analyte in the tissue samples by comparing their peak areas to the standard curve and normalizing to the tissue weight.

-

-

Data Analysis: Compare the levels of dopamine and its metabolites between the bulbocapnine- and vehicle-treated groups using appropriate statistical methods.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of bulbocapnine on acetylcholinesterase activity.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of bulbocapnine in an appropriate solvent (e.g., buffer or DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well in this order:

-

Phosphate buffer

-

Bulbocapnine solution at various concentrations (or vehicle for control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of bulbocapnine.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the bulbocapnine concentration and determine the IC50 value using non-linear regression analysis.

-

This guide provides a comprehensive overview of this compound for neuroscience research. Researchers should always adhere to institutional and national guidelines for animal care and laboratory safety when conducting these experiments.

References

An In-depth Technical Guide on the Interaction of Bulbocapnine with Other Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulbocapnine, a protoberberine alkaloid found in plants of the Corydalis and Dicentra genera, has a rich history in pharmacological research, primarily known for its ability to induce catalepsy. This technical guide provides a comprehensive overview of the current understanding of bulbocapnine's interactions with major neurotransmitter systems, including the dopaminergic, cholinergic, adrenergic, and serotonergic systems. This document synthesizes available quantitative data on binding affinities and functional activities, details relevant experimental protocols, and presents visual representations of the key pathways and experimental workflows. While the primary focus is on bulbocapnine, data from structurally related aporphine alkaloids are included to provide a broader context for its potential pharmacological profile, highlighting areas where further research is needed.

Interaction with the Dopaminergic System

Bulbocapnine's most pronounced effects are mediated through its interaction with the dopaminergic system. It acts as both an inhibitor of dopamine synthesis and a dopamine receptor antagonist.

Inhibition of Dopamine Biosynthesis

Bulbocapnine has been shown to inhibit the biosynthesis of dopamine by targeting tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1] This inhibition reduces the overall levels of dopamine in the brain.

Quantitative Data:

| Parameter | Value | Cell Line | Reference |

| IC50 (Dopamine Content Inhibition) | 26.7 µM | PC12 cells | [2] |

| Inhibition of TH activity | 24.4% at 20 µM | PC12 cells | [2] |

Dopamine Receptor Antagonism

Quantitative Data (Related Aporphine Alkaloids):

| Compound | Receptor | Ki (nM) | Activity | Reference |

| (R)-Aporphine | D1 | 717 | Antagonist | [3] |

| (R)-Aporphine | D2 | 527 | Antagonist | [3] |

| Tetrahydropalmatine | D1 | 124 | Antagonist | [5] |

| Tetrahydropalmatine | D2 | 388 | Antagonist | [5] |

Signaling Pathway

Bulbocapnine's antagonism at D1 and D2 receptors disrupts downstream signaling cascades. D1 receptor blockade inhibits the activation of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. D2 receptor blockade, conversely, disinhibits adenylyl cyclase, also impacting cAMP levels and downstream effectors like protein kinase A (PKA).

Caption: Bulbocapnine's dual action on the dopaminergic system.

Interaction with the Cholinergic System

Bulbocapnine's primary interaction with the cholinergic system is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][6] This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

Quantitative Data:

Specific IC50 or Ki values for bulbocapnine's AChE inhibition were not found in the reviewed literature.

Signaling Pathway

By inhibiting AChE, bulbocapnine potentiates the action of acetylcholine at both muscarinic and nicotinic receptors, leading to a broad range of downstream effects.

Caption: Bulbocapnine's inhibitory effect on acetylcholinesterase.

Interaction with the Adrenergic System

Evidence suggests that bulbocapnine can antagonize the inhibitory effects of dopamine on the adrenergic system.[7] This indicates a potential interaction with adrenergic receptors, although direct binding data for bulbocapnine is scarce. Structurally similar aporphine alkaloids are known to interact with adrenergic receptors.[8] For instance, apomorphine acts as an antagonist at α-adrenergic receptors.[9]

Quantitative Data (Related Aporphine Alkaloids):

| Compound | Receptor | Ki (nM) | Activity | Reference |

| Apomorphine | α1D | 64.6 | Antagonist | [10] |

| Apomorphine | α2A | 141 | Antagonist | [10] |

| Apomorphine | α2B | 66.1 | Antagonist | [10] |

| Apomorphine | α2C | 36.3 | Antagonist | [10] |

| Tetrahydropalmatine | α1 | - | Antagonist | [5] |

| Tetrahydropalmatine | α2 | - | Binds | [5] |

Interaction with the Serotonergic System

The interaction of bulbocapnine with the serotonergic system is less well-characterized. However, many aporphine alkaloids exhibit affinity for serotonin (5-HT) receptors.[8][11] For example, apomorphine is an antagonist at 5-HT2 receptors, and other aporphines like (R)-roemerine and (±)-nuciferine show high affinity for the 5-HT2A receptor.[9][12] This suggests that bulbocapnine may also possess activity at serotonin receptors, which warrants further investigation.

Quantitative Data (Related Aporphine Alkaloids):

| Compound | Receptor | Ki (nM) | Activity | Reference |

| Apomorphine | 5-HT2A | 120 | Antagonist | [10] |

| Apomorphine | 5-HT2B | 132 | Antagonist | [10] |

| Apomorphine | 5-HT2C | 102 | Antagonist | [10] |

| (R)-Roemerine | 5-HT2A | 62 | - | [12] |

| (±)-Nuciferine | 5-HT2A | 139 | - | [12] |

| Tetrahydropalmatine | 5-HT1A | ~340 | Binds | [5] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of bulbocapnine for various neurotransmitter receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a specific radioligand for the target receptor and a range of concentrations of bulbocapnine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the bulbocapnine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tyrosine Hydroxylase (TH) Inhibition Assay

This assay measures the ability of bulbocapnine to inhibit the activity of tyrosine hydroxylase.

Methodology:

-

Enzyme Preparation: Prepare a crude enzyme extract from a suitable source, such as PC12 cells or brain tissue homogenates.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, L-tyrosine (the substrate), a cofactor such as (6R)-BH4, and varying concentrations of bulbocapnine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantification of L-DOPA: Measure the amount of L-DOPA produced using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Calculate the percentage of TH inhibition at each bulbocapnine concentration compared to a control without the inhibitor. Determine the IC50 value if a dose-response curve is generated.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme.

-

Assay Plate: In a 96-well plate, add the buffer, DTNB, and varying concentrations of bulbocapnine to the wells.

-

Enzyme Addition: Add the AChE solution to all wells except the blank.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine solution.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each bulbocapnine concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Bulbocapnine exhibits a complex pharmacological profile, with well-established interactions in the dopaminergic and cholinergic systems. Its primary mechanisms of action include the inhibition of dopamine synthesis via tyrosine hydroxylase and the blockade of dopamine receptors, as well as the inhibition of acetylcholinesterase. Evidence also points towards potential interactions with adrenergic and serotonergic receptors, likely as an antagonist, though direct and quantitative binding data for bulbocapnine at these receptors are largely absent from the current literature.

For a more complete understanding of bulbocapnine's neuropharmacological effects, future research should prioritize:

-

Comprehensive Receptor Profiling: Conducting extensive radioligand binding assays to determine the Ki values of bulbocapnine at a wide range of neurotransmitter receptor subtypes, including all dopamine, serotonin, adrenergic, and cholinergic receptors.

-

Functional Assays: Characterizing the functional activity of bulbocapnine (agonist, antagonist, partial agonist, or inverse agonist) at the receptors for which it shows significant affinity.

-

In Vivo Studies: Utilizing techniques such as in vivo microdialysis to investigate how bulbocapnine administration alters the extracellular levels of various neurotransmitters and their metabolites in different brain regions.

A more detailed elucidation of bulbocapnine's interaction with multiple neurotransmitter systems will be crucial for understanding its diverse physiological effects and for exploring its potential therapeutic applications or toxicological risks.

References

- 1. Bulbocapnine [cuip.cz]

- 2. Inhibitory effects of bulbocapnine on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aporphine - Wikipedia [en.wikipedia.org]

- 4. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 7. Bulbocapnine's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Apomorphine - Wikipedia [en.wikipedia.org]

- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bulbocapnine Hydrochloride-Induced Catalepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulbocapnine hydrochloride, an alkaloid derived from plants of the Corydalis and Dicentra genera, is a well-established pharmacological tool for inducing catalepsy in preclinical animal models. Catalepsy, a state of motor immobility and waxy flexibility, is a key behavioral endpoint used to screen for antipsychotic drugs with potential extrapyramidal side effects. This document provides detailed experimental protocols for inducing and assessing bulbocapnine-induced catalepsy in rodents, summarizes key quantitative data, and illustrates the underlying signaling pathway.

The primary mechanism of action for bulbocapnine-induced catalepsy is the blockade of dopamine receptors, particularly the D1 and D2 receptor subtypes, in the striatum.[1] This antagonism disrupts normal dopaminergic neurotransmission, leading to the characteristic cataleptic state.

Data Presentation

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Species | Administration Route | Citation |

| Cataleptogenic Dose | 50 mg/kg | Rat | Intraperitoneal (i.p.) | [1] |

| Onset of Catalepsy | Immediate | Rat | i.p. | [1] |

| Duration of Catalepsy | Approximately 1 hour | Rat | i.p. | [1] |

| Receptor/Process | Parameter | Value | Notes | Citation |

| Dopamine D1 Receptor | Kᵢ | 717 nM | (R)-Aporphine, a related alkaloid | [2] |

| Dopamine D2 Receptor | Kᵢ | 527 nM | (R)-Aporphine, a related alkaloid | [2] |

| Dopamine Biosynthesis Inhibition | IC₅₀ | 26.7 µM | Inhibition of dopamine content in PC12 cells | [3] |

Template for Dose-Response Data

| Dose of Bulbocapnine HCl (mg/kg, i.p.) | Number of Animals | Mean Catalepsy Score (seconds) ± SEM |

| Vehicle Control | n | |

| 10 | n | |

| 25 | n | |

| 50 | n | |

| 100 | n |

Template for Time-Course Data (at 50 mg/kg, i.p.)

| Time Post-Injection (minutes) | Number of Animals | Mean Catalepsy Score (seconds) ± SEM |

| 0 | n | |

| 15 | n | |

| 30 | n | |

| 45 | n | |

| 60 | n | |

| 90 | n | |

| 120 | n |

Experimental Protocols

Protocol 1: Induction of Catalepsy in Rats

Objective: To induce a cataleptic state in rats using this compound for subsequent behavioral assessment.

Materials:

-

This compound powder

-

Sterile saline solution (0.9% NaCl)

-

Syringes (1 ml) and needles (25-27 gauge)

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Animal scale

Procedure:

-

Drug Preparation: Prepare a fresh solution of this compound in sterile saline. For a 50 mg/kg dose in a 200g rat (requiring 10 mg), a 10 mg/ml solution can be prepared. Ensure the powder is fully dissolved.

-

Animal Handling: Acclimatize rats to the experimental room for at least 1 hour before the experiment. Handle the animals gently to minimize stress.

-

Dosing: Weigh each rat accurately. Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of sterile saline.

-

Observation: Catalepsy is expected to ensue almost immediately following the injection.[1] Proceed to behavioral assessment as described in Protocol 2.

Protocol 2: Assessment of Catalepsy using the Bar Test

Objective: To quantify the cataleptic state in rats.

Materials:

-

Catalepsy bar apparatus: A horizontal bar (approximately 0.5-1 cm in diameter) elevated 9-10 cm above a flat surface.

-

Stopwatch

Procedure:

-

Acclimation: Place the rat in the testing area for a few minutes to acclimate.

-

Positioning: Gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the surface.

-

Timing: Start the stopwatch as soon as the rat is in the correct position.

-

Endpoint: Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the catalepsy score.

-

Cut-off Time: A maximum cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, the score is recorded as the cut-off time.

-

Testing Intervals: Assess catalepsy at predefined time points after bulbocapnine administration (e.g., 15, 30, 45, and 60 minutes) to determine the peak effect and duration of action.

Mandatory Visualizations

Signaling Pathway of Bulbocapnine-Induced Catalepsy

References

Application Notes and Protocols for Bulbocapnine Hydrochloride in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bulbocapnine hydrochloride is an aporphine alkaloid that has been investigated for its effects on the central nervous system.[1] It is primarily known as a dopamine receptor inhibitor, and it also inhibits the synthesis of dopamine.[1] Additionally, bulbocapnine has been reported to have neuroleptic-like, anticonvulsant, and antinociceptive properties.[1] It also functions as an acetylcholinesterase and tyrosine hydroxylase inhibitor.[2] These properties make it a compound of interest for research in neuropsychiatric and neurodegenerative disorders.

These application notes provide an overview of the reported dosages of this compound in rodent models and detailed protocols for its use in inducing catalepsy and evaluating antipsychotic-like effects.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the quantitative data on this compound dosages used in rodent models based on available literature. Researchers should consider this information as a starting point and may need to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

| Rodent Species | Experimental Model | Route of Administration | Dosage (mg/kg) | Observed Effects | Reference |

| Rat | Avoidance Behavior | Subcutaneous (s.c.) | 16, 25, 32 | Marked depression of avoidance behavior. | [3] |

| Rat | Catalepsy | Intraperitoneal (i.p.) | 50 | Induction of catalepsy lasting for approximately 1 hour.[1] | [1] |

Experimental Protocols

Protocol 1: Induction of Catalepsy in Rats

This protocol describes the induction of catalepsy in rats using this compound, a state characterized by a failure to correct an externally imposed posture. This is a common behavioral assay for screening compounds with potential antipsychotic activity.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Animal balance

-

Syringes and needles (appropriate size for intraperitoneal injection in rats)

-

Horizontal bar (approximately 9 cm high and 1 cm in diameter)

-

Timer

Procedure:

-

Drug Preparation:

-

On the day of the experiment, prepare a fresh solution of this compound.

-

Dissolve this compound in sterile saline to a final concentration that allows for the administration of the desired dose in a volume of 1-2 ml/kg body weight. For a 50 mg/kg dose, a 25 mg/ml solution would be suitable for a 2 ml/kg injection volume.

-

Ensure the solution is fully dissolved. Gentle warming or vortexing may be necessary. Allow the solution to return to room temperature before injection.

-

-

Animal Handling and Administration:

-

Weigh each rat accurately to determine the correct volume of the drug solution to be injected.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]

-

A control group should be injected with an equivalent volume of the vehicle (sterile saline).

-

-

Catalepsy Assessment (Bar Test):

-

At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the timer immediately.

-

Measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.

-

A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire cut-off period, record the maximum time.

-

Return the animal to its home cage after each assessment.

-

-

Data Analysis:

-

Record the descent latency for each animal at each time point.

-

Compare the mean descent latencies between the bulbocapnine-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol 2: Evaluation of Antipsychotic-like Effects using Conditioned Avoidance Response (CAR) in Rats

This protocol outlines the use of a conditioned avoidance response (CAR) paradigm to assess the antipsychotic-like effects of this compound. A suppression of the conditioned avoidance response without a significant effect on the unconditioned escape response is indicative of potential antipsychotic activity.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Shuttle box apparatus with a conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., a mild foot shock)

-

Animal balance

-

Syringes and needles (appropriate size for subcutaneous injection in rats)

Procedure:

-

Animal Training (Pre-drug):

-

Train the rats in the shuttle box to associate the CS with the upcoming US.

-

Each trial consists of the presentation of the CS for a set duration (e.g., 10 seconds), followed by the US.

-

If the rat moves to the other side of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the US is not delivered.

-

If the rat moves to the other side during the US presentation, it is recorded as an escape response.

-

Train the animals until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

-

-

Drug Preparation:

-

Prepare solutions of this compound in sterile saline at concentrations suitable for subcutaneous (s.c.) administration of 16, 25, and 32 mg/kg.[3]

-

Prepare a vehicle control solution (sterile saline).

-

-

Drug Administration and Testing:

-

On the test day, administer the prepared doses of this compound or vehicle to different groups of trained rats.

-

After a suitable pre-treatment time (e.g., 30 minutes), place the rats back in the shuttle box and begin the test session.

-

The test session should consist of a set number of trials (e.g., 50-100).

-

Record the number of avoidance responses, escape responses, and failures to escape for each animal.

-

-

Data Analysis:

-

Calculate the percentage of avoidance and escape responses for each animal.

-

Compare the effects of the different doses of this compound on the percentage of avoidance and escape responses against the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Mandatory Visualizations

Caption: Experimental workflow for inducing catalepsy in rodents.

Caption: Bulbocapnine's antagonism of D1 and D2 dopamine receptors.

References

- 1. Role of the dopaminergic system in the cataleptogenic action of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the central effects of bulbocapnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D1 and D2 antagonist effects on Response Likelihood and Duration - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Bulbocapnine Hydrochloride Solutions for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of bulbocapnine hydrochloride solutions intended for in vivo research. Bulbocapnine is an alkaloid known for its dopamine receptor antagonist activity and is frequently used in neuroscience and pharmacology studies to investigate dopaminergic pathways and their roles in various physiological and pathological processes. Proper solution preparation is critical for ensuring accurate dosing, bioavailability, and the reproducibility of experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClNO₄ | [1] |

| Molecular Weight | 361.8 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Primary Mechanism of Action | Dopamine Receptor Inhibitor | [2] |

Recommended Protocol for Solution Preparation for In Vivo Administration

Based on a review of available literature, this compound is typically administered parenterally in animal studies. The following protocol outlines the recommended steps for preparing a sterile solution for injection.

Materials:

-

This compound powder

-

Sterile isotonic saline (0.9% sodium chloride)

-

Sterile vials

-

Sterile syringes and needles

-

Syringe filters (0.22 µm)

-

Vortex mixer

-

Analytical balance

-

Laminar flow hood or sterile workspace

Procedure:

-

Determine the Required Concentration: Based on the desired dosage (mg/kg) and the injection volume for the animal model, calculate the final concentration of the this compound solution. Doses reported in the literature vary widely depending on the animal model and research question, ranging from 0.5 mg/kg to 50 mg/kg via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) routes.

-

Weighing: In a sterile environment, accurately weigh the required amount of this compound powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder to a sterile vial.

-

Add a small volume of sterile isotonic saline to the vial.

-

Vortex the mixture thoroughly to aid dissolution. Gentle warming or sonication may be applied if dissolution is slow, but care should be taken to avoid degradation.

-

Once fully dissolved, add the remaining volume of sterile saline to reach the final desired concentration.

-

-

Sterilization:

-

Draw the prepared solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile vial. This step is crucial for removing any potential microbial contamination, ensuring the solution is safe for parenteral administration.

-

-

Storage and Stability:

-

Store the sterile solution in a clearly labeled vial.

-

It is recommended to prepare fresh solutions for each experiment to ensure potency and sterility.

-

If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. The stability of this compound in solution over time has not been extensively reported; therefore, prolonged storage is not advised.

-

Experimental Workflow for Solution Preparation and Administration

Caption: Workflow for preparing and administering this compound.

Signaling Pathway of Bulbocapnine

Bulbocapnine primarily exerts its effects by acting as an antagonist at dopamine receptors. This action inhibits the downstream signaling cascades normally initiated by dopamine.

Caption: this compound's antagonism of dopamine receptors.

Quantitative Data Summary

The following table summarizes the range of doses used in various in vivo studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

| Animal Model | Route of Administration | Dose Range (mg/kg) | Reference |

| Rat | Intraperitoneal (i.p.) | 50 | [3] |

| Rat | Subcutaneous (s.c.) | 16 - 32 | N/A |

| Cat | Intravenous (i.v.) | 8 | N/A |

| Dog | Intravenous (i.v.) | 0.5 - 1 | [2] |

Disclaimer: This protocol is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The information provided here is based on available scientific literature and should be adapted as necessary for specific experimental needs. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.

References

Application Notes and Protocols for Bulbocapnine Hydrochloride Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of bulbocapnine hydrochloride to mice via intraperitoneal, subcutaneous, and oral routes. This document also includes information on the mechanism of action of bulbocapnine and its effects on dopamine signaling.

Introduction

Bulbocapnine is an aporphine alkaloid known for its effects on the central nervous system. It acts as an antagonist at both dopamine D1 and D2 receptors, leading to a range of physiological and behavioral effects, most notably catalepsy.[1] These protocols are designed to provide standardized methods for administering this compound to mice for research purposes.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound in mice.

Table 1: Recommended Dosage and Administration Route

| Administration Route | Recommended Dose Range (mg/kg) | Vehicle | Maximum Injection Volume (ml/kg) |

| Intraperitoneal (IP) | 25 - 50 | Sterile 0.9% Saline or PBS | 10 |

| Subcutaneous (SC) | 25 - 50 | Sterile 0.9% Saline or PBS | 10 |

| Oral Gavage (PO) | 50 - 100 | 10% DMSO in 0.9% Saline or Water | 10 |

Note: The cataleptogenic dose in rats has been reported as 50 mg/kg via intraperitoneal injection.[2] Dosages for mice should be optimized for the specific experimental paradigm.

Table 2: Materials and Equipment

| Item | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |

| This compound | ✓ | ✓ | ✓ |

| Sterile 0.9% Saline or PBS | ✓ | ✓ | |

| 10% DMSO in 0.9% Saline or Water | ✓ | ||

| Sterile Syringes (1 ml) | ✓ | ✓ | ✓ |

| Sterile Needles (25-27G) | ✓ | ✓ | |

| Animal Gavage Needles (20-22G) | ✓ | ||

| Animal Scale | ✓ | ✓ | ✓ |

| 70% Ethanol | ✓ | ✓ | ✓ |

Experimental Protocols

Preparation of this compound Solution

For Intraperitoneal and Subcutaneous Injection:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile 0.9% saline or Phosphate Buffered Saline (PBS) to achieve the desired final concentration.

-

Vortex the solution until the powder is completely dissolved.

-

Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.

-

Store the solution at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

For Oral Gavage:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

For a 10% DMSO in saline/water vehicle, first dissolve the powder in a small volume of DMSO.

-

Gradually add sterile 0.9% saline or water to the desired final volume while vortexing to ensure the compound remains in solution.

-

The final concentration of DMSO should not exceed 10%.

-

Store the solution at 4°C for short-term use. Protect from light.

Intraperitoneal (IP) Injection Protocol

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. The abdomen should be exposed and slightly tilted downwards.

-

Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

-

Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Administration: Slowly inject the this compound solution. The maximum recommended volume is 10 ml/kg.

-

Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection Protocol

-

Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders to form a "tent".

-

Injection Site: The injection site is the dorsal midline, between the shoulder blades.

-

Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.

-

Administration: Inject the this compound solution. A small bleb will form under the skin. The maximum recommended volume is 10 ml/kg.

-

Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of irritation at the injection site.

Oral Gavage (PO) Protocol

-

Animal Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head.

-

Gavage Needle Insertion: Gently insert a 20-22 gauge ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Administration: Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the this compound solution. The maximum recommended volume is 10 ml/kg.[3]

-

Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualization of Signaling Pathways and Workflows

Caption: Bulbocapnine's antagonism of D1/D2 dopamine receptors.

Caption: Workflow for this compound administration in mice.

References

Application Notes and Protocols: Solubility and Stability of Bulbocapnine Hydrochloride in Saline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulbocapnine hydrochloride, an alkaloid originally isolated from plants of the Corydalis genus, is recognized for its activity as a dopamine receptor antagonist.[1] It functions by inhibiting dopamine biosynthesis and has been shown to inhibit tyrosine hydroxylase.[2][3] These properties make it a compound of interest in neuroscience research, particularly in studies related to dopamine modulation and its effects on motor activity and behavior.

This document provides detailed protocols for determining the aqueous solubility and stability of this compound in saline (0.9% w/v sodium chloride). As specific solubility and stability data in saline are not extensively available in peer-reviewed literature, the following sections offer generalized, robust methodologies for researchers to generate this critical data in their own laboratory settings. These protocols are essential for ensuring the accurate and reproducible preparation of this compound solutions for experimental use.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀ClNO₄ | PubChem CID: 16219195[4] |

| Molecular Weight | 361.8 g/mol | PubChem CID: 16219195[4] |

| Appearance | White crystalline solid | Inferred from general alkaloid salt properties |

| General Solubility | Water-soluble | GoldBio[2] |

| Storage | Store at -20°C, protect from light | GoldBio[2] |

Protocol: Determination of Aqueous Solubility in Saline

This protocol describes a method to determine the equilibrium solubility of this compound in a standard saline solution (0.9% NaCl) at various temperatures.

3.1 Materials and Equipment

-

This compound powder

-

0.9% (w/v) Sodium Chloride Injection, USP (saline)

-

Orbital shaking incubator or temperature-controlled shaker

-

Calibrated analytical balance

-

HPLC system with UV detector

-

0.22 µm syringe filters

-

Volumetric flasks and pipettes

-

pH meter

3.2 Experimental Workflow

References

Bulbocapnine Hydrochloride: Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulbocapnine hydrochloride is an aporphine alkaloid derived from plants of the Corydalis and Dicentra genera.[1] It is a versatile pharmacological tool used in neuroscience research to investigate various neurological and psychiatric disorders. Its multifaceted mechanism of action, primarily involving the dopaminergic and cholinergic systems, makes it a valuable compound for studying the pathophysiology of conditions such as Parkinson's disease, Alzheimer's disease, and catalepsy. These application notes provide an overview of its mechanism of action, key research applications, and detailed protocols for its use in laboratory settings.

Mechanism of Action

This compound exerts its effects through multiple pathways, primarily as an antagonist at dopamine receptors and as an inhibitor of key enzymes involved in neurotransmitter metabolism.

-

Dopamine Receptor Antagonism : Bulbocapnine acts as a non-selective dopamine receptor inhibitor, affecting both D1-like and D2-like receptors.[2][3] This antagonism disrupts normal dopaminergic neurotransmission, leading to a cataleptic state in animal models, characterized by motor rigidity and an inability to correct posture.

-

Inhibition of Dopamine Biosynthesis : The compound has been shown to inhibit the synthesis of dopamine by targeting tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine biosynthesis pathway.[2] This leads to a reduction in dopamine levels in the brain.

-